tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Structural Properties and Characteristics
The bicyclic architecture exhibits distinct conformational preferences that arise from the constraints imposed by the fused ring system. The nitrogen atom at the bridge position creates a unique geometric arrangement that influences the overall molecular shape and electronic distribution. This structural rigidity contrasts with more flexible acyclic analogs and contributes to the enhanced selectivity often observed in biological systems when interacting with azabicyclic compounds.
Properties
IUPAC Name |
tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@@H]1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods typically involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Bicyclic Core
Amino Group Modifications
- Yield: Not explicitly reported, but similar procedures achieve ~50% .
- Unmodified amino group: The parent compound’s primary amine enables versatile derivatization (e.g., acylations, sulfonamides) for probing structure-activity relationships (SAR) .
Oxygen-Containing Substituents
- Phenoxy derivatives (e.g., 67a, 67l): Substitution at the 3-position with phenoxy or 4-cyanophenoxy groups (e.g., C₁₇H₂₃N₄O₃S, MW: 363.15) improves metabolic stability by reducing oxidative metabolism. Yields range from 36% to 55% depending on steric hindrance .
- Purity: ≥97% .
Stereochemical Variations
- (1R,5S)-3-Amino isomer (CAS: 744183-20-8): Altered stereochemistry at the 1- and 5-positions disrupts hydrogen-bonding networks, as evidenced by reduced affinity in kinase assays .
- (1S,2R,5S)-2-((2,4-Dimethoxybenzyl)amino) analogue: The 2R configuration may sterically hinder interactions with flat binding sites (e.g., ATP pockets), lowering potency compared to the 2S isomer .
Functional Group Additions
Hydroxymethyl Derivatives
- (1S,2S,5R)-2-(Hydroxymethyl)-3,8-diazabicyclo (CAS: 2820536-71-6): Incorporation of a hydroxymethyl group and an additional nitrogen (3,8-diaza) enhances hydrogen-bond donor capacity. Molecular weight: 242.31 .
Benzyl Carbamate Analogues
- Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 130753-13-8): Replacing the Boc group with benzyl carbamate alters deprotection conditions (hydrogenolysis vs. acidolysis). Purity: 97% .
Physicochemical Data
| Compound (CAS) | Purity | Physical Form | Molecular Weight | LogP* |
|---|---|---|---|---|
| Parent compound (1932494-74-0) | ≥97% | Solid | 226.31 | 1.8 |
| 3-endo-Hydroxy (143557-91-9) | ≥97% | Solid | 227.30 | 1.2 |
| Benzyl 3-oxo (130753-13-8) | 97% | Solid | 259.31 | 2.5 |
*Estimated using ChemDraw.
Biological Activity
tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as a bicyclic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various scientific domains.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : this compound
- CAS Number : 1932494-74-0
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound is believed to modulate neurotransmitter systems by acting on various molecular targets, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to dopamine and serotonin.
- Enzyme Inhibition : Studies suggest that it can inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant activity in various biological assays:
| Study | Concentration | Effect | Reference |
|---|---|---|---|
| FAAH Inhibition | 30 µM | 25% inhibition | |
| Acid Ceramidase Inhibition | 30 µM | 34% inhibition | |
| Neurotransmitter Modulation | Varies | Increased dopamine signaling |
These findings indicate that the compound may have therapeutic potential in treating conditions related to neurotransmitter dysregulation.
Case Studies
A notable case involved the evaluation of the compound's effects on pain modulation and inflammation reduction in animal models. The results indicated a significant reduction in pain responses following administration of this compound compared to control groups.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for drug development:
- Analgesics : Its ability to modulate pain pathways suggests potential as a novel analgesic.
- Anti-inflammatory Agents : The inhibition of key enzymes involved in inflammation positions this compound as a candidate for anti-inflammatory therapies.
- Neuroprotective Agents : Given its effects on neurotransmitter systems, further investigation into neuroprotective applications is warranted.
Q & A
Q. How can researchers optimize the synthesis yield of tert-butyl (1S,2S,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate?
Methodological Answer: The synthesis typically involves reductive amination or Boc-protection strategies. For example, tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized via reaction with 2,4-dimethoxybenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in a mixed solvent system (DCE:TFE = 1:1) under acidic conditions (acetic acid) . Key factors for yield optimization include:
- Solvent ratio : A 1:1 DCE:TFE mixture enhances solubility of intermediates.
- Reducing agent stoichiometry : Excess NaBH(OAc)₃ (7 eq.) ensures complete imine reduction.
- Reaction time : Stirring overnight (12–16 hours) maximizes conversion.
- Workup : Partitioning between DCM and saturated NaHCO₃ minimizes product loss during aqueous extraction .
Q. What analytical techniques are critical for characterizing this bicyclic amine derivative?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and Boc-protection integrity. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₂₂N₂O₂ has a calculated mass of 226.3153 Da) .
- Chiral HPLC : Resolves enantiomeric impurities; e.g., using a Chiralpak AD-H column with hexane:IPA mobile phase .
- X-ray Crystallography : Resolves absolute configuration for critical intermediates .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Silica Gel Chromatography : Use gradient elution (5–30% ethyl acetate in hexane) to separate Boc-protected amines from unreacted aldehydes or reducing agents .
- Acid-Base Extraction : Partitioning between DCM and NaHCO₃ removes acidic byproducts (e.g., acetic acid) .
- Recrystallization : For high-purity solid products, use tert-butyl methyl ether (MTBE) or hexane as anti-solvents .
Advanced Research Questions
Q. How can researchers control stereoselectivity during the synthesis of this compound?
Methodological Answer: Stereochemical control is critical for bioactive derivatives. Key approaches include:
- Chiral Auxiliaries : Use (1R,5S)-configured starting materials to enforce desired stereochemistry at C2 and C5 .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to achieve >90% enantiomeric excess (e.e.) .
- Dynamic Kinetic Resolution : Utilize enzymes like P450BM3 mutants for enantioselective oxidation of intermediates .
Q. What role does this compound play in the design of PROTACs or molecular glue degraders?
Methodological Answer: The bicyclic amine scaffold serves as a rigid linker in proteolysis-targeting chimeras (PROTACs). For example:
- NEK7 Degraders : The tertiary amine facilitates CRBN-binding, enabling recruitment of E3 ubiquitin ligases to degrade oncogenic targets .
- Tunable Affinity : Modifying the Boc group or amino substituents adjusts binding kinetics to Ras isoforms (e.g., K-Ras G12D) .
- In Vivo Stability : Boc protection enhances metabolic stability, as shown in pharmacokinetic studies of related analogs .
Q. How can researchers resolve analytical challenges in quantifying enantiomeric impurities?
Methodological Answer:
- Chiral Derivatization : Use Marfey’s reagent (FDAA) to convert amines into diastereomers separable via reverse-phase HPLC .
- GC-MS with Chiral Columns : Analyze volatile derivatives (e.g., trifluoroacetylated amines) on a Cyclosil-B column .
- Circular Dichroism (CD) : Detect <1% enantiomeric impurities by monitoring Cotton effects at 220–250 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
